1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, also known as 4-Fluorobenzyl piperidine (4-FBP), is an organic compound that is used in the synthesis of a variety of compounds for a wide range of purposes. It is a versatile molecule that can be used in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. 4-FBP is a highly reactive compound that can be used to create a wide range of products with various properties and applications.
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol has been the focus of studies aiming to develop novel compounds with potential therapeutic applications. For instance, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, utilizes a module-assisted two-step one-pot procedure, demonstrating the compound's versatility in medicinal chemistry (Mäding et al., 2006). Similarly, unusual synthesis mechanisms have been observed in the formation of compounds involving 1-(4-fluorobenzyl) derivatives, shedding light on complex chemical behaviors and potential for creating antihistamine candidates (Jha, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, enantioselective synthesis techniques have been developed for cis-3-fluoropiperidin-4-ol, showcasing the importance of this compound derivatives as building blocks for drug discovery. These methods employ fluorination reactions to achieve high levels of enantioselectivity, crucial for creating compounds with desired biological activities (Shaw et al., 2013). Furthermore, novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives have been synthesized, displaying antitumor activity due to their structural features. This research underscores the therapeutic potential of derivatives of this compound in oncology (Yao et al., 2018).
Advanced Drug Discovery
Studies involving this compound derivatives have contributed significantly to the understanding of HIV integrase inhibitors, showcasing the compound's application in developing treatments for HIV/AIDS. These investigations have led to the identification of potent inhibitors, highlighting the compound's role in advancing antiviral drug discovery (Monteagudo et al., 2007).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBIUYNWLXMMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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